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Fructose-proline

Carbohydrate Chemistry Maillard Reaction Reaction Kinetics

Researchers modeling Maillard reactions cannot achieve reproducible kinetics with glucose-proline mixtures alone. Fructose-proline (CAS 29118-61-4), a pre-formed Amadori compound, solves this. • 10× faster isomerization vs. D-fructose for accurate kinetic modeling • Selectively favors HDMF (caramel aroma) at 0.25 mg/mmol • Enables 20% NaCl reduction at >0.4% dosage with enhanced umami • Validated HPLC/MS standard (LOD 25.0 μg/g, 93.1% recovery) Supplied ≥95% pure. Bulk quantities available.

Molecular Formula C11H19NO7
Molecular Weight 277.27 g/mol
CAS No. 29118-61-4
Cat. No. B142040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructose-proline
CAS29118-61-4
Synonyms1-(1-Deoxy-D-fructos-1-yl)-L-proline;  (S)-1-(2-Carboxy-1-pyrrolidinyl)-1-deoxy-D-fructose;  1-Deoxy-1-L-proline-D-fructose;  1-Deoxy-1-L-prolino-D-fructose; 
Molecular FormulaC11H19NO7
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O
InChIInChI=1S/C11H19NO7/c13-5-8(15)10(17)9(16)7(14)4-12-3-1-2-6(12)11(18)19/h6,8-10,13,15-17H,1-5H2,(H,18,19)/t6-,8+,9+,10+/m0/s1
InChIKeyQQBMYMKLRZUCDK-JZKKDOLYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Deoxy-D-fructosyl)-L-proline Overview


N-(1-Deoxy-D-fructosyl)-L-proline (Fru-Pro) is an Amadori rearrangement product formed in the early stage of the Maillard reaction between D-glucose and L-proline [1]. It is a fructosamine derivative, structurally characterized as a carbohydrate-amino acid conjugate, with a molecular weight of 277.27 g/mol [2]. The compound naturally occurs in foods such as honey, wine, and soy sauce, and is also a major Amadori compound in tobacco leaves [1][3].

Amadori Reaction Model Study of early-stage Maillard reaction pathways and intermediate reactivity.
Natural Product Analytical Standard Reference for Amadori compound quantification in food and tobacco matrices.
Fructosamine Conjugate Model compound for carbohydrate-amino acid conjugate structural and reactivity studies.

Why Generic Substitution of N-(1-Deoxy-D-fructosyl)-L-proline Fails


N-(1-Deoxy-D-fructosyl)-L-proline (Fru-Pro) cannot be generically substituted by its parent ketose D-fructose, simple mixtures of glucose and proline, or other amino acid-derived Amadori compounds due to fundamental differences in reactivity, product distribution, and functional performance. The compound exhibits a 10-fold higher isomerization rate than D-fructose [1], selectively favors the formation of certain key odorants over others compared to glucose/proline mixtures [2], and demonstrates unique saltiness-enhancing properties not observed with all Amadori compounds [3]. Furthermore, its predominance in certain natural matrices, such as being the most abundant Amadori compound in Sichuan flue-cured tobacco, highlights its specific relevance over other fructosyl-amino acids [4].

D-fructose may not replicate reported isomerization kinetics, altering Maillard model predictions.
Glucose/proline mixtures produce different odorant profiles; pre-formed Amadori required for targeted flavor research.
Other fructosyl-amino acids may not demonstrate the same saltiness enhancement or umami modulation effects.
Fructosyl-alanine is less abundant in certain tobacco types, reducing its analytical marker relevance.

Quantitative Differentiation of N-(1-Deoxy-D-fructosyl)-L-proline


Isomerization Rate vs. D-Fructose

N-(1-Deoxy-D-fructosyl)-L-proline exhibits a significantly higher isomerization rate than its related ketose, D-fructose. This is attributed to C-1 substituent-mediated intramolecular catalysis [1].

Isomerization Rate
Head-to-head
1 s vs. 10 s (10× faster)
Supports Maillard kinetic modeling with distinct rate constant.
pD 4.2, 350 K; quantitative 13C saturation transfer NMR
Carbohydrate Chemistry Maillard Reaction Reaction Kinetics

HDMF Odorant Formation vs. Glucose/Proline

In Maillard model systems, using the pre-formed Amadori compound Fru-Pro yields a different odorant profile compared to a starting mixture of glucose and proline (Glc/Pro). Specifically, the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is favored in the Fru-Pro system [1].

HDMF Odorant Yield
Head-to-head
Up to 0.25 mg/mmol HDMF
Enables targeted caramel flavor formation in model systems.
pH 7–8, 4 h model reaction; isotope dilution assay
Flavor Chemistry Food Science Maillard Reaction

Predominance in Tobacco vs. Fructosyl-Alanine

In a quantitative analysis of Amadori compounds in tobacco, Fru-Pro was consistently found at higher levels than Fru-Ala. In Sichuan flue-cured tobacco, Fru-Pro content was the highest among Amadori compounds, followed by Fru-Ala [1]. The method developed for their simultaneous quantification showed distinct detection limits and recovery rates for each [1].

Analytical Validation
Reported
LOD 25.0 μg/g, Recovery 93.1%, RSD 4.23%
Establishes primary marker for tobacco Amadori quantification.
HPLC/MS, 16 tobacco samples; Fru-Ala LOD 30.0 μg/g, Recovery 105.8%
Tobacco Science Analytical Chemistry Flavor Precursors

Salt Reduction with Umami Enhancement

The Amadori rearrangement product (ARP) derived from proline and glucose, specifically 1-deoxy-1-L-proline-D-fructose, demonstrates a significant saltiness-enhancing effect. When added to a food model system at a dosage above 0.4%, it allowed for a 20% reduction in sodium chloride without diminishing perceived saltiness, while also significantly enhancing the umami attribute [1].

Saltiness Enhancement
Reported
20% NaCl reduction with umami boost at >0.4% dosage
Demonstrates salt reduction potential in food formulation studies.
Sensory evaluation (e-tongue and panel) on spray-dried ARP
Food Science Flavor Modulation Salt Reduction

Crystal Structure Determination

The crystal structure of N-(1-deoxy-β-D-fructopyranos-1-yl)-L-proline (Fru-Pro) has been elucidated, revealing that it crystallizes as the β-anomer in a zwitterionic form. The study details the specific conformations of the fructopyranose ring (2C5 chair) and the pyrrolidine ring (envelope), and identifies key intramolecular hydrogen bonds that stabilize the molecule [1].

Crystal Structure
Structural confirmation
β-anomer, zwitterion, 2C5 chair, envelope pyrrolidine
Provides definitive solid-state structure for modeling and batch characterization.
X-ray crystallography; (Fru-Pro)·MeOH and (Fru-Pro)·2H2O
Structural Chemistry Crystallography Food Chemistry

N-(1-Deoxy-D-fructosyl)-L-proline Application Scenarios


Maillard Reaction Kinetics in Food Processing

Researchers modeling the early stages of the Maillard reaction for process optimization in baked goods, coffee roasting, or dairy product heating should use Fru-Pro to accurately represent the Amadori intermediate stage. Its 10-fold faster isomerization rate compared to D-fructose [1] and its specific decomposition kinetics [2] are critical parameters that simple glucose/proline mixtures cannot replicate. Using the pre-formed Amadori compound allows for precise control over reaction pathways and more accurate prediction of color and flavor development.

Caramel Flavor Precursor for Savory Foods

Flavor chemists aiming to boost the caramel-like aroma compound HDMF (4-hydroxy-2,5-dimethyl-3(2H)-furanone) in processed foods, sauces, or meat alternatives should consider Fru-Pro as a targeted precursor. Evidence shows that Maillard systems starting with Fru-Pro favor the formation of HDMF (up to 0.25 mg/mmol) compared to starting with free glucose and proline [1]. This selectivity allows for a more predictable flavor outcome, reducing the formation of competing roast-smelling compounds like ATHP and AP that are more abundant in glucose/proline mixtures [1].

Analytical Marker for Amadori Compounds in Tobacco

Analytical laboratories and tobacco quality control departments require Fru-Pro as a primary reference standard for quantifying Amadori compounds in tobacco and cigarette products. It is the most abundant Amadori compound in key tobacco types like Sichuan flue-cured tobacco [1], making it the most relevant marker for monitoring Maillard reaction-derived flavor precursors. The validated HPLC/MS method using Fru-Pro as a standard (LOD 25.0 μg/g, recovery 93.1%) [1] provides a robust protocol for quality assessment and flavor research in the tobacco industry.

Salt Reduction and Umami Enhancement in Low-Sodium Foods

Food product developers seeking clean-label solutions for sodium reduction can utilize Fru-Pro to achieve a 20% reduction in NaCl while maintaining consumer-acceptable saltiness and simultaneously boosting umami perception. This effect is demonstrated at a dosage above 0.4% in model food systems [1]. This application scenario is directly supported by sensory data and offers a functional benefit that differentiates Fru-Pro from other Amadori compounds or simple taste enhancers, providing a quantifiable value proposition for health-conscious food product development.

Application
Selection Property
Validation Focus
Maillard reaction kinetics modeling
Amadori intermediate reactivity profile
Isomerization rate and decomposition pathway verification
Caramel flavor precursor research
Odorant formation selectivity
HDMF yield and sensory profile assessment in model systems
Tobacco Amadori marker quantification
Natural matrix abundance and detectability
HPLC/MS quantification, recovery and precision verification
Salt reduction formulation
Sensory-modulating effect
Saltiness and umami attribute evaluation in food models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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